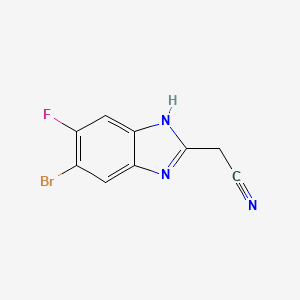

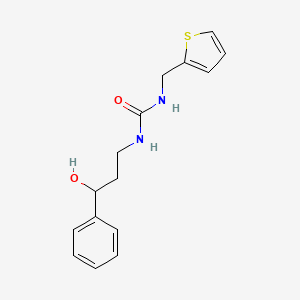

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Reactivity and Chemical Properties

- The bromine atom in similar bromo-substituted benzimidazoles, like 5-bromo-1-ethylbenzimidazole and its derivatives, is not labile. This stability is relevant in synthetic chemistry and material science (Andreichikov & Simonov, 1970).

Synthesis Improvement

- 5-Bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, demonstrates the potential for process improvement in synthetic routes. This underscores the importance of 5-bromo compounds in pharmaceutical synthesis (Nishimura & Saitoh, 2016).

Biomedical Applications

- Fluorometric detection using 5-bromodeoxyuridine, a related compound, has applications in studying chromosome structure, replication, and repair, indicating the potential of bromo-substituted benzimidazoles in biomedical research (Latt, 1977).

Antiviral Research

- Conjugates synthesized from benzimidazole and coumarin derivatives, including compounds similar to 5-bromo-2-(cyanomethyl)-6-fluorobenzimidazole, have shown potential as anti-hepatitis C virus agents. This highlights the relevance of such compounds in antiviral research (Hwu et al., 2008).

Novel Synthesis Methods

- The development of new reagents like 1-bromoethene-1-sulfonyl fluoride, which can interact with benzimidazole derivatives, showcases the evolving methodologies in chemical synthesis involving bromo-benzimidazole compounds (Leng & Qin, 2018).

Effects on RNA Synthesis and Cell Proliferation

- Halogenated benzimidazole ribosides, related to 5-bromo benzimidazoles, demonstrate significant effects on RNA synthesis, cell proliferation, and potentially interferon production, indicating their importance in cellular biology and pharmacology (Tamm & Sehgal, 1977).

Antimicrobial Properties

- Synthesized benzimidazole derivatives, including 5-bromo-styryl-2-benzimidazoles, have been shown to possess antimicrobial activities, suggesting the potential use of this compound in developing new antimicrobial agents (Shingalapur et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

2-(5-bromo-6-fluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZGWRCSNFMBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

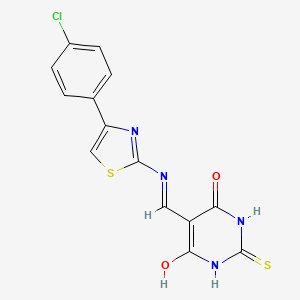

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

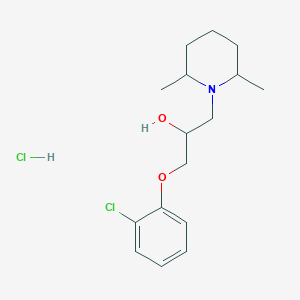

![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

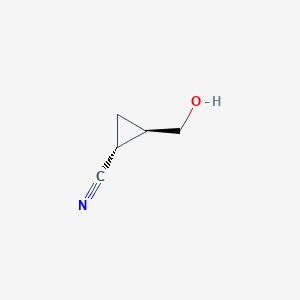

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)